molecular formula C15H12O B045582 4-Phenylcinnamaldehyde CAS No. 113538-22-0

4-Phenylcinnamaldehyde

Cat. No.: B045582
CAS No.: 113538-22-0
M. Wt: 208.25 g/mol
InChI Key: DEGNTTFHGNUFKP-SNAWJCMRSA-N
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Description

4-Phenylcinnamaldehyde is an organic compound with the molecular formula C15H12O. It is characterized by the presence of a phenyl group attached to the cinnamaldehyde structure. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylcinnamaldehyde can be synthesized through several methods. One common method involves the aldol condensation of benzaldehyde with cinnamaldehyde under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an aqueous or alcoholic medium .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalysts to enhance the reaction efficiency. Catalysts such as palladium on carbon or other transition metal catalysts can be employed to facilitate the condensation reaction. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylcinnamaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Phenylcinnamaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Phenylcinnamaldehyde involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. The compound has been shown to inhibit certain enzymes and modulate signaling pathways involved in cell proliferation and apoptosis. These interactions contribute to its potential therapeutic effects .

Comparison with Similar Compounds

    Cinnamaldehyde: Similar in structure but lacks the phenyl group attached to the cinnamaldehyde moiety.

    4-Phenylcinnamic acid: The oxidized form of 4-Phenylcinnamaldehyde.

    4-Phenylcinnamyl alcohol: The reduced form of this compound.

Uniqueness: this compound is unique due to the presence of both the phenyl and cinnamaldehyde groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

IUPAC Name

(E)-3-(4-phenylphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-12H/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGNTTFHGNUFKP-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420727
Record name 4-PHENYLCINNAMALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113538-22-0
Record name 4-PHENYLCINNAMALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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